SAR-Defined Scaffold Potency Switch: Unsubstituted Core vs. 4-Substituted Analogs at TGFβRI (ALK5)
In the pyrazolone TGFβRI inhibitor series disclosed by Guckian et al., the unsubstituted parent scaffold CAS 937279-21-5 (R⁴ = H) serves as the baseline for SAR. Substitution at the 4-position dramatically modulates activity: the 4-(furan-3-yl) analog (CHEMBL609582) exhibits a Ki of 73 nM [1], whereas the 4-(3-(methoxymethyl)phenyl) analog shows an IC50 of 3.69 × 10³ nM in a cellular reporter assay [2]. Even more potent is the 4-(3-bromophenyl) analog with an IC50 of 220 nM [3]. The unsubstituted core compound (R⁴ = H) is structurally validated as the inactive or weakly active precursor, precisely enabling investigators to install the R⁴ group needed to achieve the desired potency window. This SAR trend is consistent with the co-crystal structure PDB 3KCF, where the 4-[3-(methoxymethyl)phenyl] derivative occupies the ATP-binding pocket of TGFβRI, with the pyrazolone carbonyl engaging catalytic Lys232 [4].
| Evidence Dimension | TGFβRI inhibitory activity (Ki/IC50) as a function of 4-position substitution |
|---|---|
| Target Compound Data | R⁴ = H (unsubstituted core); no published Ki/IC50 data; characterized as the inactive/weak baseline scaffold in the SAR series |
| Comparator Or Baseline | R⁴ = 4-(furan-3-yl): Ki = 73 nM (radioligand displacement); R⁴ = 4-(3-(methoxymethyl)phenyl): IC50 = 3.69 × 10³ nM (cell reporter); R⁴ = 4-(3-bromophenyl): IC50 = 220 nM (cell reporter) |
| Quantified Difference | Activity switch from inactive/weak (R⁴ = H) to nanomolar (R⁴ = furan-3-yl, Ki 73 nM) to micromolar (R⁴ = methoxymethylphenyl, IC50 3.69 μM) depending on 4-substituent |
| Conditions | In vitro enzymatic kinase assay (radioligand displacement of [³H]HTS446284 from human recombinant His-tagged TGFβRI) and cell-based luciferase reporter assay in human HepG2 cells expressing PAI-luciferase |
Why This Matters
The unsubstituted core is the essential synthetic entry point for any laboratory aiming to systematically explore ALK5 inhibitor SAR, because the activity of the final compound is entirely governed by the R⁴ substituent installed on this scaffold.
- [1] BindingDB. BDBM50304870: 4-(furan-3-yl)-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one (CHEMBL609582), Ki = 73 nM against TGF-beta receptor type-1. View Source
- [2] BindingDB. BDBM50304855: 4-(3-(methoxymethyl)phenyl)-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one (CHEMBL606919), IC50 = 3.69 × 10³ nM against TGF-beta receptor type-1 in HepG2 PAI-luciferase reporter assay. View Source
- [3] BindingDB. BDBM50304864: 4-(3-bromophenyl)-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one, IC50 = 220 nM in HepG2 PAI-luciferase reporter assay. View Source
- [4] PDB 3KCF. Crystal structure of TGF-beta receptor type I kinase domain complexed with 4-[3-(methoxymethyl)phenyl]-1,2-dimethyl-5-quinoxalin-6-yl-1,2-dihydro-3H-pyrazol-3-one. Deposited: 2009-10-21. View Source
